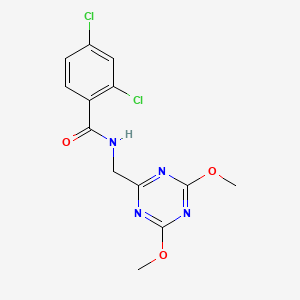

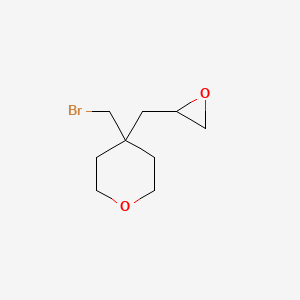

4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane, also known as BMOMO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BMOMO is a member of the epoxide family of compounds, which are known for their reactivity and ability to form covalent bonds with other molecules. In

Mecanismo De Acción

4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane acts as an electrophile due to the presence of the bromine atom, which is highly reactive towards nucleophiles such as amines and alcohols. When 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane reacts with a nucleophile, the oxirane ring opens and forms a covalent bond with the nucleophile, resulting in the formation of a new compound. The stereochemistry of the product is determined by the configuration of the 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane molecule, which can be controlled through the use of chiral auxiliaries.

Biochemical and Physiological Effects

4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane has not been extensively studied for its biochemical or physiological effects, but it is known to be relatively non-toxic and stable under normal laboratory conditions. However, as with any chemical compound, caution should be exercised when handling 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane, and appropriate safety measures should be taken.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane in lab experiments is its high reactivity and ability to form covalent bonds with other molecules. This makes it a useful tool for the synthesis of complex organic compounds and the production of chiral epoxides. However, one limitation of using 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane is its relatively high cost compared to other reagents, which may limit its use in large-scale industrial applications.

Direcciones Futuras

There are many potential future directions for research involving 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane, including:

1. Development of new chiral auxiliaries for use in the synthesis of enantioselective epoxides.

2. Investigation of the mechanism of 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane-mediated epoxide formation to better understand its reactivity and selectivity.

3. Application of 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane in the synthesis of novel materials with unique properties, such as polymers and nanoparticles.

4. Exploration of the potential biomedical applications of 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane, such as drug delivery and gene therapy.

5. Development of more efficient and cost-effective synthesis methods for 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane and related compounds.

In conclusion, 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane is a valuable chemical compound with many potential applications in various fields of science. Its high reactivity and ability to control the stereochemistry of epoxide formation make it a useful tool for the synthesis of complex organic compounds and the production of chiral epoxides. Further research is needed to fully understand the mechanisms of 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane-mediated reactions and to explore its potential applications in biomedical research and materials science.

Métodos De Síntesis

4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane can be synthesized using a variety of methods, but the most common approach involves the reaction of epichlorohydrin with sodium bromide in the presence of a strong base such as sodium hydroxide. This reaction results in the formation of 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane as a white crystalline solid with a melting point of approximately 60°C. The purity of the compound can be improved through recrystallization or column chromatography.

Aplicaciones Científicas De Investigación

4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane has been studied extensively for its potential applications in various fields of science, including organic chemistry, materials science, and biomedical research. One of the most promising applications of 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane is in the synthesis of chiral epoxides, which are important building blocks for the production of pharmaceuticals and agrochemicals. 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane can be used as a chiral auxiliary to control the stereochemistry of epoxide formation, resulting in highly enantioselective products.

Propiedades

IUPAC Name |

4-(bromomethyl)-4-(oxiran-2-ylmethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c10-7-9(5-8-6-12-8)1-3-11-4-2-9/h8H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCIFDAFSQKOJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2CO2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2394506.png)

![methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2394512.png)

![3-[6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2394514.png)

![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate](/img/structure/B2394515.png)

![(5-Bromopyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2394517.png)

![N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394519.png)